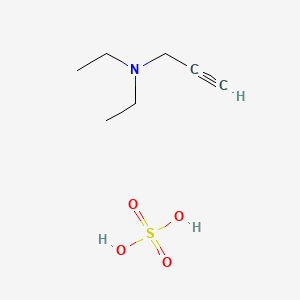

2-Propyn-1-amine, N,N-diethyl-, sulfate

Description

Contextualization within Propargylamine (B41283) Chemistry and Quaternary Ammonium (B1175870) Salts

The compound is a derivative of propargylamine (HC≡CCH₂NH₂), a versatile class of organic molecules characterized by the presence of an amino group attached to a propargyl group. senzhuoindustry.com Propargylamines are celebrated in organic chemistry for their ability to participate in a wide array of chemical transformations. senzhuoindustry.com The carbon-carbon triple bond (alkyne) can undergo reactions such as cycloadditions, coupling reactions, and nucleophilic additions, while the amine moiety offers a site for nucleophilic reactions. senzhuoindustry.com

Furthermore, the subject compound exists as a sulfate (B86663) salt, placing it within the broad category of quaternary ammonium salts. These salts are composed of a positively charged polyatomic ion of the structure [NR₄]⁺ and an anion. google.com A key characteristic of quaternary ammonium cations is that they are permanently charged, irrespective of the pH of their solution. google.com This property enhances water solubility and is crucial for many of their applications, including their use as surfactants and phase-transfer catalysts. google.com The formation of N,N-Diethylpropargylamine Sulfate involves the neutralization of the basic tertiary amine, N,N-Diethylpropargylamine, with sulfuric acid. senzhuoindustry.comyoutube.com

Significance as a Versatile Building Block in Synthetic Chemistry

The dual functionality of N,N-Diethylpropargylamine makes its sulfate salt a significant and versatile building block in synthetic chemistry. senzhuoindustry.com The terminal alkyne is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful method for creating complex molecules, including triazoles. jaydevchemicals.cominterchim.fr This reaction's efficiency and specificity have made it invaluable in drug discovery and materials science. interchim.fr The presence of the diethylamino group also allows for further functionalization and influences the solubility and reactivity of the molecule. senzhuoindustry.com As an organic synthetic intermediate, it can be used to synthesize a variety of compounds with specific functions, including heterocyclic compounds with potential biological activity. senzhuoindustry.com

Properties

IUPAC Name |

N,N-diethylprop-2-yn-1-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.H2O4S/c1-4-7-8(5-2)6-3;1-5(2,3)4/h1H,5-7H2,2-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZADQUYEUZTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84779-61-3 | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84779-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084779613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-, sulfate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethylpropargylamine and Its Salt Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing N,N-diethylpropargylamine often rely on direct alkylation or reductive processes. These routes are well-documented and form the foundation of propargylamine (B41283) synthesis.

Amination Reactions of Propargyl Halides

One of the most direct and established methods for the synthesis of N,N-diethylpropargylamine is the nucleophilic substitution reaction between a propargyl halide and diethylamine (B46881). masterorganicchemistry.com This method, a standard alkylation of an amine, is effective for producing structurally simple propargylamines. senzhuoindustry.com

A common variant involves the reaction of 3-bromoprop-1-yne (propargyl bromide) with diethylamine. In a typical procedure, the reaction is carried out in a solvent such as toluene (B28343) in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed as a byproduct. This process is generally conducted at room temperature over several hours. One reported synthesis using this method achieved a high yield of 94% after stirring the reactants for 15 hours at 20°C. chemicalbook.com Another patent describes a similar process using propargyl bromide and diethylamine under low-temperature alkaline conditions, resulting in a yield of approximately 50%. google.com

Table 1: Amination Reaction Conditions for N,N-Diethylpropargylamine

| Propargyl Halide | Amine | Base | Solvent | Temperature | Time | Yield |

| 3-bromoprop-1-yne | Diethylamine | Potassium Carbonate | Toluene | 20°C | 15 h | 94% |

| Propargyl Bromide | Diethylamine | Alkali | - | Low Temp. | - | ~50% |

Reductive Amination Approaches to Propargylamines

Reductive amination, also known as reductive alkylation, offers an alternative route to amines by converting a carbonyl group to an amine via an intermediate imine. wikipedia.org This two-step process involves the nucleophilic addition of an amine to a carbonyl group, followed by the reduction of the resulting imine. libretexts.org

For the synthesis of N,N-diethylpropargylamine, this approach would theoretically involve the reaction of propargyl aldehyde (propynal) with diethylamine. The initial reaction forms an iminium ion intermediate, which is then reduced to the final tertiary amine product. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce imines in the presence of the initial carbonyl compound. masterorganicchemistry.com This method provides a controlled way to form the carbon-nitrogen bond, avoiding the potential for over-alkylation that can occur with direct halide reactions. masterorganicchemistry.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, have emerged as powerful and efficient tools in organic synthesis. For propargylamines, the A³ coupling reaction is the most prominent example.

Aldehyde-Alkyne-Amine (A³) Coupling Reactions

The A³ coupling is a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. This method is highly atom-economical and has become a preferred route for synthesizing this class of compounds.

In the specific synthesis of N,N-diethylpropargylamine, the reactants are formaldehyde (B43269) (the aldehyde), acetylene (B1199291) (the terminal alkyne), and diethylamine (the amine). The generally accepted mechanism involves the initial reaction between the aldehyde and the amine to form an iminium ion. senzhuoindustry.com Simultaneously, the terminal alkyne reacts with a metal catalyst, typically copper-based, to form a metal acetylide intermediate. The subsequent nucleophilic attack of the metal acetylide on the iminium ion yields the final propargylamine product. senzhuoindustry.com A patented method details this specific synthesis by stirring a formaldehyde solution with diethylamine, adding a catalyst, and then introducing acetylene gas to initiate the reaction, leading to the formation of N,N-diethylpropargylamine. google.com

Development and Optimization of Catalytic Systems for A³ Coupling

The success of the A³ coupling reaction is heavily dependent on the catalyst used. Research has focused on developing highly efficient, selective, and reusable catalytic systems.

Copper-Based Catalysts: Copper catalysts are the most extensively studied for A³ coupling due to their efficiency and safety. senzhuoindustry.com Both copper(I) and copper(II) salts can be effective. For instance, a patented synthesis for N,N-diethylpropargylamine utilizes a catalyst composed of copper nitrate (B79036) mixed with other metal salts like bismuth nitrate or zinc nitrate. google.com This mixture is supported on activated carbon, creating a heterogeneous catalyst. google.com

Heterogeneous Catalysts: The development of heterogeneous catalysts is a key area of optimization, as they offer significant advantages in terms of catalyst separation, recovery, and recycling. An example is the aforementioned activated carbon-supported copper catalyst, which is reported to be highly active, selective, stable, and reusable, thereby inhibiting side reactions and increasing product purity. google.com Other research highlights silica-supported copper catalysts, which can be reused up to 15 times.

Table 2: Selected Catalytic Systems for A³ Coupling Reactions

| Catalyst Type | Catalyst Example | Support | Key Features |

| Copper-Based (Heterogeneous) | Copper nitrate, bismuth nitrate, zinc nitrate | Activated Carbon | High activity, selectivity, reusable, reduces side reactions |

| Copper-Based (Heterogeneous) | CuI | Zeolite | Efficient under solvent-free conditions |

| Bimetallic (Heterogeneous) | Cu-Ru | - | Effective under solvent-free conditions |

| Nanocatalyst | Ni/Cu/Fe | - | Used for A³ coupling reactions |

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for propargylamines. Key strategies include the use of solvent-free reaction conditions and the development of metal-free catalytic systems.

Solvent-free synthesis is a significant green alternative, as it eliminates the use of volatile organic solvents, which are often toxic and contribute to waste. Several A³ coupling reactions for propargylamine synthesis have been successfully demonstrated under solvent-free conditions, often involving heating the neat reactants in the presence of a catalyst. For example, procedures using heterogeneous catalysts like CuI-zeolite or Cu-Ru catalysts have been effective without a solvent.

Another green approach is the development of metal-free A³ coupling reactions. While most A³ couplings are metal-catalyzed, certain conditions can promote the reaction without a transition metal. This avoids the cost and potential toxicity associated with metal catalysts. Though less common, these methods represent an important direction in sustainable chemical synthesis. The use of recyclable and non-toxic catalysts, combined with solvent-free conditions, significantly enhances the sustainability of N,N-diethylpropargylamine production.

Synthesis of 2-Propyn-1-amine, N,N-diethyl-, sulfate (B86663)

The target compound, 2-Propyn-1-amine, N,N-diethyl-, sulfate, is the salt form of the parent amine. The synthesis of this salt is a straightforward acid-base neutralization reaction. Once N,N-diethylpropargylamine has been synthesized and purified via one of the methods described above, it is reacted with sulfuric acid.

As a basic amine, N,N-diethylpropargylamine readily reacts with a strong acid like sulfuric acid. The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the sulfuric acid, forming a diethylpropargylammonium cation and a sulfate anion. This reaction is analogous to the reaction of diethylamine with sulfuric acid, which yields diethylammonium (B1227033) sulfate. doubtnut.com The resulting salt typically exhibits different physical properties, such as higher melting points and greater water solubility, compared to the free amine base.

Mechanochemical Synthesis Methodologies

Mechanochemical synthesis, a technique that utilizes mechanical energy from grinding or milling to induce chemical reactions, presents a solvent-free and often more environmentally benign alternative to traditional solution-phase synthesis. nih.govmdpi.com While specific studies detailing the mechanochemical synthesis of N,N-diethylpropargylamine are not extensively documented in the reviewed literature, the principles of mechanochemistry have been successfully applied to the synthesis of various amines and alkynes, suggesting a viable pathway for this compound. acs.orgresearchgate.net

The synthesis would likely involve the ball-milling of the appropriate starting materials, such as a propargyl halide (e.g., propargyl bromide) and diethylamine, in the presence of a solid base. chemicalbook.com The high-energy collisions within the ball mill provide the activation energy for the reaction, obviating the need for a solvent. This approach offers advantages such as reduced reaction times, high reagent concentrations, and altered product selectivity compared to solution-based methods. nih.gov

A plausible mechanochemical approach could involve the reaction of diethylamine with a propargylating agent. The general reaction is as follows:

(C₂H₅)₂NH + HC≡CCH₂-X + Base → (C₂H₅)₂NCH₂C≡CH + Base·HX

Key parameters that would require optimization include the choice of milling vessel and ball materials (e.g., stainless steel, zirconia), the milling frequency and duration, and the selection of a suitable solid base to neutralize the hydrogen halide byproduct. Potential bases could include inorganic carbonates or hydroxides.

Table 1: Plausible Parameters for Mechanochemical Synthesis of N,N-Diethylpropargylamine

| Parameter | Description |

| Reactants | Diethylamine, Propargyl bromide |

| Base | Potassium carbonate (K₂CO₃) |

| Milling Type | Planetary Ball Mill or Mixer Mill |

| Milling Frequency | 20-30 Hz |

| Reaction Time | 30-90 minutes |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

| Post-processing | Extraction and purification |

This methodology is anticipated to provide a high-yield and sustainable route to N,N-diethylpropargylamine, aligning with the principles of green chemistry. nih.gov

Solvent-Free and Reduced-Solvent Protocols

Solvent-free and reduced-solvent syntheses of propargylamines, including N,N-diethylpropargylamine, are well-established, with the multicomponent A³ coupling reaction being a prominent method. nih.govresearchgate.netajgreenchem.com This reaction involves the one-pot condensation of an alkyne, an aldehyde, and an amine, typically catalyzed by a transition metal. nih.gov For the synthesis of N,N-diethylpropargylamine, propargyl aldehyde, diethylamine, and a suitable terminal alkyne would be the reactants. A more direct and common approach involves the reaction of a terminal alkyne, an aldehyde (such as formaldehyde), and a secondary amine (diethylamine). google.com

The reaction is often carried out under neat conditions (solvent-free) or with minimal solvent, which significantly reduces the environmental impact and simplifies product isolation. nih.gov Various catalysts have been employed for the A³ coupling reaction, with copper and nickel complexes being particularly effective. mdpi.comnih.gov The use of heterogeneous catalysts is also advantageous as it allows for easy recovery and reuse. researchgate.net

A typical solvent-free protocol involves heating a mixture of the aldehyde, amine, and alkyne with a catalytic amount of a metal salt. chemicalbook.com The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which then reacts with a metal acetylide generated from the terminal alkyne and the catalyst. nih.gov

Table 2: Representative Conditions for Solvent-Free A³ Coupling Synthesis of Propargylamines

| Parameter | Description |

| Reactants | Aldehyde, Secondary Amine, Terminal Alkyne |

| Catalyst | Copper(I) iodide (CuI), Nickel-exchanged zeolite |

| Temperature | 70-100 °C |

| Reaction Time | 1-6 hours |

| Conditions | Solvent-free, neat |

| Yield | Generally good to excellent |

The versatility of the A³ coupling reaction allows for the synthesis of a wide range of propargylamines with good functional group tolerance. researchgate.net Reduced-solvent protocols may employ environmentally benign solvents like water, which can sometimes enhance the reaction rate and selectivity. ajgreenchem.com

Formation and Structural Characterization of Sulfate Salt Derivatives

N,N-diethylpropargylamine, being a tertiary amine, readily forms salts upon reaction with acids. senzhuoindustry.com The formation of the sulfate salt, this compound, involves the reaction of the free base with sulfuric acid. blogspot.com This acid-base reaction results in the protonation of the nitrogen atom of the amine by the sulfuric acid, forming the corresponding ammonium (B1175870) salt. spectroscopyonline.com

The general reaction for the formation of the sulfate salt can be represented as:

2 (C₂H₅)₂NCH₂C≡CH + H₂SO₄ → [(C₂H₅)₂NHCH₂C≡CH]₂SO₄

Given that sulfuric acid is a diprotic acid, it can form both a bisulfate (1:1 amine to acid ratio) and a sulfate (2:1 amine to acid ratio) salt. blogspot.com The stoichiometry of the resulting salt depends on the molar ratio of the reactants. The sulfate salts of amines are typically crystalline solids and often exhibit improved water solubility compared to the free base. spectroscopyonline.com This property is particularly relevant in applications where aqueous formulations are required. chemicalbook.com

Table 3: Methods for Structural Characterization of Amine Sulfate Salts

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirmation of the ammonium group (N-H⁺ stretch) and the presence of the sulfate anion (S-O stretches). spectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would show shifts in the signals of the protons and carbons adjacent to the protonated nitrogen atom, confirming salt formation. |

| Mass Spectrometry (MS) | Can be used to determine the mass of the cation (protonated N,N-diethylpropargylamine). |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional crystal structure, including bond lengths, bond angles, and the packing of ions in the crystal lattice. cambridge.orgscirp.org |

| Elemental Analysis | Confirms the elemental composition (C, H, N, S, O) of the salt, verifying its stoichiometry. |

X-ray crystallography, in particular, would provide detailed insights into the ionic interactions between the diethylpropargylammonium cation and the sulfate anion, as well as any hydrogen bonding networks within the crystal structure. cambridge.org Such structural information is crucial for understanding the physicochemical properties of the salt.

Chemical Reactivity and Transformative Chemistry

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond is a hub of reactivity, enabling additions, cycloadditions, and coupling reactions that facilitate the construction of complex molecular architectures.

N,N-Diethylpropargylamine is a versatile precursor for the synthesis of substituted 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sapub.orgchemicalbook.com The CuAAC reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of N,N-diethylpropargylamine and an organic azide (B81097), catalyzed by a copper(I) species. nih.govrsc.org

The reaction proceeds efficiently under mild conditions, often in aqueous media, to exclusively yield the 1,4-disubstituted triazole isomer. rsc.org The reliability and biocompatibility of this transformation have led to its widespread use in drug discovery, bioconjugation, and materials science. sapub.orgnsf.gov For instance, molecules containing an azide group can be readily linked to N,N-diethylpropargylamine to form a stable triazole ring, a common scaffold in pharmaceutical compounds.

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org The use of ligands can accelerate the reaction and protect sensitive biological molecules from oxidative side reactions. senzhuoindustry.com

The terminal alkyne of N,N-diethylpropargylamine is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netchemicalbook.com It traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govorganic-chemistry.org

Significant research has focused on developing more versatile and milder versions of this reaction. A notable advancement is the development of a copper- and amine-free Sonogashira reaction protocol for N,N-disubstituted propargylamines, including N,N-diethylpropargylamine. This procedure utilizes a palladium catalyst and tolerates a variety of aryl bromides, affording the corresponding substituted aryl propargylic amines in good to excellent yields under mild conditions. This modification is advantageous as it avoids the formation of homocoupled alkyne byproducts often promoted by copper.

The table below summarizes the results of a copper- and amine-free Sonogashira coupling of N,N-diethylpropargylamine with various aryl bromides.

| Aryl Bromide (Ar-Br) | Product | Yield (%) |

|---|---|---|

| Bromobenzene | N,N-diethyl-3-phenylprop-2-yn-1-amine | 92 |

| 4-Bromotoluene | N,N-diethyl-3-(p-tolyl)prop-2-yn-1-amine | 95 |

| 4-Bromoanisole | N,N-diethyl-3-(4-methoxyphenyl)prop-2-yn-1-amine | 94 |

| 1-Bromo-4-(trifluoromethyl)benzene | N,N-diethyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-amine | 85 |

| Methyl 4-bromobenzoate | Methyl 4-(3-(diethylamino)prop-1-yn-1-yl)benzoate | 89 |

| 4'-Bromoacetophenone | 1-(4-(3-(diethylamino)prop-1-yn-1-yl)phenyl)ethan-1-one | 86 |

| 2-Bromopyridine | N,N-diethyl-3-(pyridin-2-yl)prop-2-yn-1-amine | 78 |

Beyond the well-known [3+2] cycloaddition with azides, the alkyne moiety in N,N-diethylpropargylamine can participate in other cycloaddition reactions. These transformations are powerful tools for constructing cyclic and heterocyclic systems.

[2+2] Cycloadditions : Terminal alkynes can undergo [2+2] cycloaddition reactions with various partners, such as alkenes, to form cyclobutene (B1205218) derivatives. These reactions can be promoted thermally or photochemically, and are often catalyzed by transition metals.

[2+2+2] Cycloadditions : The cyclotrimerization of alkynes, often catalyzed by transition metals like molybdenum or cobalt, is a primary method for synthesizing substituted benzene (B151609) rings and other six-membered heterocycles. N,N-diethylpropargylamine could potentially react with two equivalents of another alkyne to form a substituted aromatic amine.

Diels-Alder Type Reactions : While less common for simple alkynes, they can act as dienophiles in [4+2] cycloaddition reactions with electron-rich dienes, particularly when the alkyne is activated with electron-withdrawing groups.

Other 1,3-Dipolar Cycloadditions : Besides azides, other 1,3-dipoles like nitrile oxides and nitrones can react with the terminal alkyne to generate five-membered heterocyclic rings, such as isoxazoles and isoxazolines, respectively.

These cycloaddition pathways provide synthetic routes to a wide range of complex molecules from a relatively simple starting material.

Reactions Involving the Tertiary Amine Nitrogen and Quaternary Ammonium (B1175870) Center

The lone pair of electrons on the tertiary amine nitrogen atom imparts nucleophilic and basic character to the molecule, allowing for alkylation reactions and coordination to metal centers.

The tertiary amine of N,N-diethylpropargylamine readily reacts with alkylating agents to form quaternary ammonium salts. This classic transformation, known as the Menschutkin reaction, involves a bimolecular nucleophilic substitution (SN2) where the amine nitrogen attacks an electrophilic carbon, displacing a leaving group (typically a halide).

A variety of alkyl halides can be used to introduce different alkyl groups onto the nitrogen atom, leading to a diverse range of quaternary ammonium compounds. These salts often exhibit different physical properties, such as increased water solubility, compared to the parent amine.

| Alkylating Agent (R-X) | Resulting Quaternary Ammonium Cation | Counterion (X⁻) |

|---|---|---|

| Methyl Iodide (CH₃I) | N,N-diethyl-N-methylprop-2-yn-1-aminium | Iodide (I⁻) |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-N,N-diethylprop-2-yn-1-aminium | Bromide (Br⁻) |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-N,N-diethylprop-2-yn-1-aminium | Chloride (Cl⁻) |

| Allyl Bromide (CH₂=CHCH₂Br) | N-allyl-N,N-diethylprop-2-yn-1-aminium | Bromide (Br⁻) |

In addition to traditional alkyl halides, more environmentally benign alkylating agents like dimethyl carbonate can be employed for quaternization. These reactions often require heat or microwave irradiation to proceed efficiently. The formation of these salts is a key step in many of its industrial applications, for example, in the electroplating industry.

The tertiary amine nitrogen in N,N-diethylpropargylamine possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. While the alkyne group can also coordinate to transition metals, the amine typically acts as a monodentate Lewis base, forming a coordinate covalent bond with a metal ion.

While specific, stable coordination complexes of N,N-diethylpropargylamine are not extensively documented in isolation, its role as a transient ligand or substrate that coordinates to catalysts is crucial for its reactivity. The coordination of the amine or alkyne moiety to metals like gold, palladium, or copper is a key step in reactions such as:

Carboxylative cyclization of propargylamines , where gold(I) catalysts promote the reaction with CO₂.

Palladium-catalyzed hydroarylation , which converts N-propargyl amides into N-allyl amides.

Copper-catalyzed alkynylation of imines , a fundamental step in building complex propargylamines.

The ability of the nitrogen atom to coordinate to a metal center can influence the reactivity of the entire molecule, including the alkyne group, by altering its electronic properties or holding it in a specific orientation for a subsequent reaction.

Stereoselective Transformations and Asymmetric Synthesis Strategies

While 2-Propyn-1-amine, N,N-diethyl-, sulfate (B86663) itself is not chiral, its derivatives can participate in stereoselective reactions to generate chiral molecules. The strategic placement of the propargyl group allows for the creation of stereogenic centers adjacent to the nitrogen atom or at other positions in the molecule through carefully designed asymmetric syntheses.

A prevalent strategy for achieving stereoselectivity involves the use of chiral catalysts. 140.122.64 Chiral Lewis acids, for instance, can activate the alkyne group or a tethered functional group, creating a chiral environment that directs the approach of a reactant to a specific face of the molecule. This approach has been successfully employed in asymmetric Baylis-Hillman reactions, yielding products with good to high enantioselectivities. 140.122.64

Another significant approach involves the formation of chiral iminium ions in situ from the amine. These intermediates can then react with various nucleophiles in an enantioselective manner, controlled by a chiral counterion or catalyst. nih.gov Cooperative catalysis, combining a Lewis acid and an organocatalyst like an N-heterocyclic carbene, has also emerged as a powerful tool for stereoselective annulation reactions. nih.gov

Furthermore, asymmetric multicomponent reactions (AMCRs) provide an efficient route to complex chiral molecules from simple achiral precursors in a single step. mdpi.comnih.gov These reactions often utilize chiral catalysts, such as those derived from BINOL or cinchona alkaloids, to control the stereochemical outcome. nih.govnih.gov For example, the A³ (aldehyde-alkyne-amine) coupling reaction, a cornerstone in propargylamine (B41283) synthesis, can be rendered highly enantioselective through the use of chiral copper(I) complexes, affording optically active propargylamines. mdpi.com

The following table summarizes representative stereoselective transformations involving propargylamine derivatives, highlighting the diversity of achievable chiral structures.

| Catalyst/Reagent | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Lewis Acid | Baylis-Hillman | Functionalized Acrylates | Good to High | 140.122.64 |

| Chiral Phosphine Lewis Base | Aza-Baylis-Hillman | Aza-Baylis-Hillman Adducts | 70-94% | rsc.org |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Multicomponent Reaction | Homopropargyl Amines | High to Excellent | nih.gov |

| Copper(I) / Chiral P,N-Ligand | A³ Coupling | Chiral Propargylamines | 89-97% | mdpi.com |

| Chiral Squaramide | Aza-Michael Addition | Chiral Benzofuran Compounds | up to 90:10 er | nih.gov |

Derivatization Pathways Leading to Complex Molecular Architectures (non-biological targets)

The synthetic utility of 2-Propyn-1-amine, N,N-diethyl-, sulfate extends to the construction of intricate, non-biological molecular frameworks. The terminal alkyne serves as a versatile handle for a multitude of chemical transformations, including cycloadditions, coupling reactions, and multicomponent reactions, leading to the formation of diverse heterocyclic and polycyclic systems.

One of the most common derivatizations is the use of the propargylamine moiety in multicomponent reactions to build complex heterocyclic scaffolds. These reactions are highly atom-economical and allow for the rapid assembly of molecular complexity from simple starting materials. For instance, propargylamines are key building blocks in the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles through diastereoselective multicomponent reactions. figshare.com

The alkyne functionality can also be directly transformed to create more complex structures. For example, palladium-catalyzed cascade reactions of propargylic compounds can lead to the formation of polycyclic aromatic systems like naphtho[1,2-b]furans. researchgate.net Furthermore, the synthesis of polycyclic indolines has been achieved through palladium/norbornene-catalyzed amination of aryl-norbornene-palladacycles, where aliphatic amines can be utilized as the nitrogen source. thieme.de

The development of methods for the direct functionalization of C-H bonds adjacent to the nitrogen atom in N-alkylamines has opened up new avenues for derivatization. nih.gov This strategy allows for the introduction of an alkynyl group, which can then be further elaborated to construct complex architectures.

The table below provides examples of derivatization pathways of propargylamines leading to complex molecular structures.

| Reaction Type | Reagents/Catalysts | Resulting Molecular Architecture | Reference |

| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | Highly substituted pyrrolidines | figshare.com |

| Palladium-Catalyzed Cascade | Organoborons, Pd catalyst | Naphtho[1,2-b]furans | researchgate.net |

| C-H Activation/Alkynylation | B(C₆F₅)₃, Organocopper complex | α-Alkynylated amines | nih.gov |

| Palladium/Norbornene Catalysis | Aryl halides, Norbornene, Pd catalyst | Polycyclic N-alkylindolines | thieme.de |

| Cycloaddition | 3-Aroylcoumarins, 2,3-Butadienoate | Dihydrocoumarin-fused dihydropyranones | jaydevchemicals.com |

Applications in Advanced Chemical Engineering and Materials Science

Role as a Monomer or Precursor in Polymer Chemistry and Functional Materials

While direct research on the polymerization of 2-Propyn-1-amine, N,N-diethyl-, sulfate (B86663) is not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups suggests a significant potential as a monomer or precursor in the synthesis of functional polymers and materials. The non-sulfate form, N,N-diethylpropargylamine, is recognized for its potential in creating polymers and dendrimers. ontosight.ai

The key to its utility in polymer science lies in the terminal alkyne (propargyl) group. This group is highly reactive and can participate in various polymerization reactions, including:

Addition Polymerization: The triple bond can undergo polymerization, leading to the formation of a polymer backbone with pendant diethylaminomethyl groups.

Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific linking of the monomer to other molecules or polymer chains containing azide (B81097) groups, facilitating the synthesis of block copolymers, graft polymers, and dendrimers with well-defined architectures.

Post-Polymerization Modification: Polymers already containing the N,N-diethyl-2-propyn-1-amine moiety can be further functionalized via reactions of the alkyne group.

The presence of the N,N-diethylamine group, which exists as a sulfate salt, introduces additional functionalities to the resulting polymer. The ionic nature of the sulfate salt can enhance the polymer's solubility in polar solvents, including water, and can be utilized to create polyelectrolytes or ionomers. These materials are of interest for applications such as ion-exchange membranes, flocculants, and drug delivery systems. The amine group itself can also serve as a catalytic site or a point for further chemical modification.

Surface Science and Interface Applications

The unique chemical properties of 2-Propyn-1-amine, N,N-diethyl-, sulfate make it a valuable compound in surface science, particularly in the areas of corrosion inhibition and electroplating.

Corrosion Inhibition Mechanisms and Formulations

Organic compounds containing heteroatoms like nitrogen and sulfur, along with multiple bonds, are often effective corrosion inhibitors for metals in acidic environments. While specific studies on the sulfate salt are limited, the behavior of similar propargyl amines and other amine derivatives provides insight into its probable mechanism. The inhibition process is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.

The proposed mechanism for corrosion inhibition by this compound involves:

Adsorption: The molecule can adsorb onto the metal surface through multiple interaction points. The nitrogen atom of the diethylamine (B46881) group, with its lone pair of electrons, can coordinate with vacant d-orbitals of the metal atoms. The pi-electrons of the carbon-carbon triple bond can also interact with the metal surface.

Film Formation: This adsorption leads to the formation of a thin, protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive medium and thereby reducing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The effectiveness of such inhibitors is often evaluated through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, as well as weight loss measurements. Research on related compounds, such as 3-(diethylamino)-1-phenylpropan-1-one, has demonstrated that these types of molecules can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. researchgate.net

Electroplating and Surface Treatment Additives: Mechanistic Insights and Performance

One of the most well-documented applications of this compound and its parent amine is as an additive in electroplating baths, particularly for nickel plating. duorganics.in In this context, it functions as a brightener and a leveling agent, significantly improving the quality and appearance of the electrodeposited metal layer. mallakchemicals.com

The compound is often used in acidic nickel plating baths, such as the Watts bath, which typically contains nickel sulfate, nickel chloride, and boric acid. nickelinstitute.org In such acidic environments, the N,N-diethylamine group is protonated and exists as a salt, such as the sulfate.

Mechanistic Insights:

The role of this compound as a leveling and brightening agent is attributed to its selective adsorption on the cathode surface during electrodeposition. The mechanism can be summarized as follows:

Adsorption at High Current Density Areas: The inhibitor molecules preferentially adsorb onto the micro-peaks and other areas of high current density on the cathode surface.

Inhibition of Metal Deposition: This adsorption inhibits the deposition of nickel ions at these high points, effectively slowing down the growth rate in these areas.

Enhanced Deposition in Low Current Density Areas: Consequently, metal deposition is favored in the micro-troughs and other areas of lower current density, leading to a "filling-in" of surface imperfections.

Grain Refinement: The presence of the additive also influences the crystal growth of the depositing metal, leading to a finer grain structure. This refinement of the crystal lattice is a key factor in achieving a bright and lustrous finish.

| Application Area | Function | Key Molecular Feature | Mechanism of Action |

| Corrosion Inhibition | Corrosion Inhibitor | Nitrogen atom, Pi-electrons of the triple bond | Adsorption on the metal surface, formation of a protective film |

| Electroplating | Brightener, Leveling Agent | Tertiary amine, Alkyne group | Selective adsorption on the cathode, inhibition of deposition at high current density areas, grain refinement |

Utilization as an Intermediate in Fine Chemical Synthesis (General Industrial Applications)

Beyond its direct applications in materials science, this compound and its non-salt form serve as versatile intermediates in the synthesis of more complex molecules for various industrial applications. The presence of two distinct reactive sites—the tertiary amine and the terminal alkyne—makes it a valuable building block in organic synthesis.

The terminal alkyne can be utilized in a variety of chemical transformations, including:

Coupling Reactions: Such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.

Addition Reactions: Including hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups.

Cycloaddition Reactions: As mentioned earlier, particularly with azides to form triazoles.

The tertiary amine group can be involved in reactions such as quaternization to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts, surfactants, and biocides.

A notable industrial application is in the synthesis of other electroplating additives. For instance, the hydrochloride salt of diethyl amino propyne (B1212725) is used in nickel plating solutions, and its synthesis involves reacting the parent amine with hydrochloric acid. google.com This highlights the role of N,N-diethylpropargylamine as a precursor to its various salt forms, which are then utilized in specific formulations. The choice between the sulfate and other salt forms may depend on the specific requirements of the application, such as solubility and compatibility with other components in a formulation.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms and Intermediates

Understanding the step-by-step processes of reactions involving N,N-diethyl-2-propyn-1-amine is crucial for optimizing reaction conditions and expanding their synthetic utility. Key reactions include the A³ coupling, various metal-catalyzed transformations, and thiol-alkyne additions.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful one-pot, three-component reaction that forms propargylamines from an aldehyde, an amine, and a terminal alkyne. researchgate.net In this reaction, N,N-diethyl-2-propyn-1-amine can serve as the alkyne component. The generally accepted mechanism, particularly when catalyzed by copper or gold salts, proceeds through a dual activation pathway. researchgate.netmdpi.com

Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and a secondary amine (if N,N-diethyl-2-propyn-1-amine is the alkyne) to form an iminium ion intermediate. This step is often acid-catalyzed and is typically the rate-determining step.

Metal-Acetylide Formation: Concurrently, the transition metal catalyst activates the terminal C-H bond of N,N-diethyl-2-propyn-1-amine. mdpi.com The metal forms a π-complex with the alkyne, which increases the acidity of the terminal proton, allowing for its removal by a weak base (often the amine present in the reaction mixture) to generate a metal-acetylide species. mdpi.com

Nucleophilic Addition: The highly nucleophilic metal-acetylide then attacks the electrophilic carbon of the iminium ion.

Protodemetalation: The final step involves protodemetalation of the resulting intermediate to yield the final propargylamine (B41283) product and regenerate the active catalyst. mdpi.com

The key intermediates in this process are the iminium ion and the metal-acetylide complex. The efficiency and selectivity of the reaction are highly dependent on the nature of the metal catalyst, ligands, and solvent. mdpi.com

Metal-Catalyzed Transformations

Beyond the A³ coupling, the alkyne functionality of N,N-diethyl-2-propyn-1-amine is susceptible to a range of other metal-catalyzed transformations. Transition metals like palladium, copper, and titanium can mediate various C-C and C-N bond-forming reactions. umn.edumdpi.com For instance, copper-catalyzed C-H activation can lead to the formation of propargylamines through coupling with N-alkylamines. nih.gov In these processes, the metal catalyst facilitates the deprotonation of the alkyne and coordinates the reactants, lowering the activation energy for bond formation. The catalytic cycle typically involves steps such as oxidative addition, migratory insertion, and reductive elimination, with organometallic complexes serving as crucial intermediates.

Thiol-Alkyne Addition (Thiol-Yne Reaction)

The addition of thiols to the alkyne group of N,N-diethyl-2-propyn-1-amine, known as the thiol-yne reaction, can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic pathway. wikipedia.orgusm.edu

Radical-Mediated Addition: This is the most common pathway, typically initiated by UV irradiation or a radical initiator. wikipedia.org A thiyl radical (RS•) is generated, which then adds to the alkyne. This addition is anti-Markovnikov, with the thiyl radical adding to the terminal carbon of the alkyne to form a vinyl radical intermediate. wikipedia.org This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the vinyl sulfide (B99878) product. wikipedia.org

Nucleophilic Addition (Michael Addition): In the presence of a base, a thiolate anion (RS⁻) can be generated. wikipedia.orgresearchgate.net This strong nucleophile can attack the alkyne in a Michael-type addition. The regioselectivity of this process can be influenced by the electronic properties of the alkyne and the reaction conditions. For terminal alkynes like N,N-diethyl-2-propyn-1-amine, the nucleophilic attack generally occurs at the internal carbon, leading to the Markovnikov-type adduct after protonation. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for probing the intricacies of reaction mechanisms at the molecular level, providing insights that are often inaccessible through experimental methods alone. frontiersin.orgmendeley.com

Density Functional Theory (DFT) is widely used to investigate the electronic structure of molecules like N,N-diethyl-2-propyn-1-amine. researchgate.netnih.gov These studies allow for the calculation of various molecular properties that dictate reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For N,N-diethyl-2-propyn-1-amine, the HOMO is typically localized on the nitrogen atom and the alkyne's π-system, indicating these are the primary sites for electrophilic attack. The LUMO is associated with the π* antibonding orbitals of the alkyne, marking it as the site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule. In N,N-diethyl-2-propyn-1-amine, these maps show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, confirming its nucleophilic and basic character. A region of slightly positive potential (blue) is often found around the acetylenic hydrogen, consistent with its acidity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and donor-acceptor interactions within the molecule, helping to quantify the nature of bonding and the nucleophilicity of the amine and alkyne groups. nih.govmdpi.com

| Parameter | Typical Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack at N and C≡C bond. |

| LUMO Energy | +1.0 to +2.0 eV | Indicates susceptibility of the alkyne to nucleophilic attack. |

| HOMO-LUMO Gap | ~8.5 eV | Suggests high kinetic stability. |

| NBO Charge on Nitrogen | -0.4 to -0.6 e | Confirms nucleophilic character of the amine. |

| NBO Charge on Acetylenic Hydrogen | +0.2 to +0.3 e | Confirms the acidic nature of the terminal proton. |

DFT calculations are instrumental in mapping the potential energy surface of a reaction. nih.gov This allows for the theoretical prediction of the most likely reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. frontiersin.org For reactions involving N,N-diethyl-2-propyn-1-amine, computational studies can:

Locate Transition States (TS): By identifying the saddle point on the potential energy surface connecting reactants to products, the structure of the transition state can be determined.

Calculate Activation Barriers (ΔG‡): The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. This allows for a comparison of competing reaction pathways. For example, in the A³ coupling, DFT can be used to compare the activation barriers for the formation of different intermediates, thereby elucidating the rate-determining step.

Validate Mechanistic Hypotheses: By comparing calculated energy profiles with experimental kinetic data, proposed mechanisms can be supported or refuted.

Molecular Dynamics Simulations of Solvation and Reaction Environments

While quantum calculations excel at describing isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations provide a dynamic picture of the system, tracking the positions and velocities of atoms over time. nih.gov

For reactions of N,N-diethyl-2-propyn-1-amine, MD simulations can reveal:

Solvation Shell Structure: MD can characterize how solvent molecules arrange around the reactant, particularly around the polar amine group and the reactive alkyne. This "solvation shell" can significantly impact reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net

Solvent Effects on Reaction Barriers: By combining MD with quantum mechanics (QM/MM methods), the influence of the explicit solvent environment on the reaction's energy profile can be calculated more accurately than with continuum solvent models often used in pure DFT studies.

Diffusion and Encounter Rates: MD simulations can model the diffusion of reactants in solution, providing insights into how frequently they encounter each other in the correct orientation for a reaction to occur, which is particularly relevant for bimolecular reactions. nih.gov

Structure-Reactivity Relationship Analysis in Synthetic and Catalytic Contexts

The interplay between the structural features of N,N-diethyl-2-propyn-1-amine and its observed reactivity is a key area of study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-Propyn-1-amine, N,N-diethyl-, sulfate" in solution. It provides detailed information about the atomic arrangement, connectivity, and dynamic processes within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to confirm the primary structure of the N,N-diethyl-2-propyn-1-amine cation. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

The expected ¹H NMR signals would correspond to the ethynyl (B1212043) proton (HC≡C-), the methylene (B1212753) protons adjacent to the nitrogen and the triple bond (-C≡C-CH₂-N-), the methylene protons of the ethyl groups (-N-CH₂-CH₃), and the methyl protons of the ethyl groups (-N-CH₂-CH₃). Similarly, the ¹³C NMR spectrum would show distinct signals for the acetylenic carbons, the methylene carbon attached to the nitrogen, and the methylene and methyl carbons of the ethyl groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethyl groups. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignment of each signal in the ¹H and ¹³C spectra. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which helps to piece together the complete molecular framework.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethynyl | ≡C-H | ~2.2 - 2.5 | ~70 - 80 |

| Propargyl Methylene | -CH₂-N | ~3.2 - 3.5 | ~40 - 50 |

| Ethyl Methylene | -N-CH₂- | ~2.5 - 2.8 | ~45 - 55 |

| Ethyl Methyl | -CH₃ | ~1.0 - 1.3 | ~10 - 15 |

While "this compound" itself is an achiral molecule, it can be used as a reactant in asymmetric syntheses to produce chiral products. In such cases, determining the enantiomeric excess (e.e.) of the product is crucial. Chiral NMR spectroscopy is a powerful technique for this purpose. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

A chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can form diastereomeric complexes with the enantiomers of a chiral amine product. researchgate.net These complexes have slightly different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Alternatively, a chiral derivatizing agent can be reacted with the chiral product to form a pair of diastereomers, which can then be distinguished by standard NMR techniques. researchgate.net The choice of the chiral auxiliary depends on the specific functional groups present in the product molecule.

Mass Spectrometry for Reaction Monitoring, Adduct Analysis, and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "2-Propyn-1-amine, N,N-diethyl-, sulfate (B86663)," mass spectrometry of the free base, N,N-diethyl-2-propyn-1-amine (C₇H₁₃N, molecular weight: 111.1848), provides valuable information. nist.gov In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, producing a unique mass spectrum that serves as a molecular fingerprint. nist.gov

This technique is invaluable for:

Reaction Monitoring: By analyzing small aliquots from a reaction mixture over time, MS can track the disappearance of the reactant ion (m/z 111 for the free base) and the appearance of product ions, allowing for real-time optimization of reaction conditions.

Adduct Analysis: MS can identify and characterize adducts formed during a reaction, providing insights into reaction mechanisms and potential side reactions.

Impurity Profiling: The high sensitivity of MS allows for the detection and identification of low-level impurities in a sample of "this compound," which is critical for quality control in research and industrial applications.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research Contexts (e.g., Chiral HPLC/GC)

Chromatography is essential for the separation, purification, and purity assessment of chemical compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used.

For the volatile free base, N,N-diethyl-2-propyn-1-amine, GC is a suitable method for assessing purity. nist.gov The compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification. The peak area in the resulting chromatogram is proportional to the amount of the compound present, allowing for precise purity determination.

As "this compound" is achiral, chiral chromatography is not used for its own analysis. However, if it is used to synthesize a chiral molecule, chiral GC or HPLC is the standard method for separating the resulting enantiomers. gcms.cz This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification to determine the enantiomeric excess. gcms.cz

Methodological Development for Analytical Quantification in Complex Chemical Matrices

Quantifying "this compound" in complex matrices, such as environmental samples or reaction mixtures, requires the development of robust and validated analytical methods. Techniques combining chromatography and mass spectrometry, such as GC-MS or LC-MS, are often the methods of choice due to their high selectivity and sensitivity.

A typical quantitative method involves:

Sample Preparation: Extraction of the analyte from the matrix and removal of interfering substances.

Chromatographic Separation: Separation of the analyte from other components in the sample extract using GC or HPLC.

Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Calibration: Use of a calibration curve prepared from standards of known concentration to determine the concentration of the analyte in the unknown sample. An internal standard is often added to correct for variations in sample preparation and instrument response.

The development of such methods is crucial for understanding the fate, transport, and reactivity of the compound in various research contexts.

Table of Compound Names

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Efficient Catalytic Systems for Propargylamine (B41283) Chemistry

The synthesis of propargylamines, including N,N-diethylpropargylamine, has traditionally been achieved through multicomponent reactions like the A3 (aldehyde-alkyne-amine) and KA2 (ketone-alkyne-amine) coupling reactions. google.comnih.gov Future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems for these transformations.

A significant emerging trend is the use of nanocatalysts. researchgate.net These materials offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. Research is moving towards designing heterogeneous nanocatalysts, such as copper or other transition metals supported on materials like magnetite (Fe3O4), alumina (B75360) (Al2O3), or titanium dioxide (TiO2), which facilitate easy recovery and recyclability, aligning with the principles of green chemistry. researchgate.netnih.gov For the synthesis of N,N-diethylpropargylamine, this would involve the coupling of formaldehyde (B43269), acetylene (B1199291), and diethylamine (B46881), and future catalysts will aim to improve yield and selectivity under milder conditions.

Furthermore, the exploration of solvent-free reaction conditions is a key area of future development. nih.govresearchgate.net Eliminating volatile organic solvents reduces environmental impact and can simplify purification processes. researchgate.net The development of catalysts that are highly active and stable under solvent-free conditions for the synthesis of N,N-diethylpropargylamine is a critical research goal. This includes the use of solid-supported catalysts and mechanochemical methods like ball milling.

Finally, the development of cooperative catalytic systems, where two or more different catalysts work in concert to promote a reaction, is a promising frontier. For instance, a dual Lewis acid system involving an organoborane and a copper complex has been shown to activate α-amino C-H bonds for the synthesis of propargylamines. nih.gov Applying such innovative systems to the synthesis of N,N-diethylpropargylamine could open up new, more efficient synthetic routes.

Integration of N,N-Diethylpropargylamine Derivatives into Advanced Material Architectures with Tailored Functionalities

The unique structure of N,N-diethylpropargylamine, featuring a terminal alkyne group, makes it an excellent building block for the creation of advanced materials through "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that allows for the efficient and specific formation of triazole linkages. rsc.org This opens up a vast potential for integrating N,N-diethylpropargylamine derivatives into various polymer and material architectures.

Future research will likely explore the synthesis of functional polymers by incorporating N,N-diethylpropargylamine as a monomer or as a functional side group. These polymers could have applications in areas such as:

Coatings and Adhesives: The strong and stable triazole linkage can be used to create highly cross-linked polymer networks with enhanced thermal and mechanical properties.

Biomaterials: The propargylamine moiety can be used to attach biomolecules, such as peptides or carbohydrates, to polymer backbones, creating biocompatible materials for drug delivery or tissue engineering.

Electronics: The nitrogen atoms in the resulting polymer structures could be exploited for their coordinating properties, leading to materials with interesting electronic or optical characteristics.

The versatility of the alkyne group also allows for post-polymerization modification, enabling the creation of materials with precisely tailored functionalities. For example, a polymer bearing pendant N,N-diethylpropargylamine units could be subsequently functionalized with a variety of azide-containing molecules to introduce specific properties like fluorescence, hydrophilicity, or biological activity.

Innovative Synthetic Strategies for Complex Chemical Scaffolds and High-Value Industrial Intermediates

N,N-diethylpropargylamine and its derivatives are valuable intermediates for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.netresearchgate.net These heterocyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and natural products.

Future synthetic strategies will focus on developing novel, efficient, and atom-economical methods to convert N,N-diethylpropargylamine into high-value chemical scaffolds. This includes:

Domino and Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single pot from a propargylamine precursor. This approach minimizes waste and purification steps.

C-H Activation: Developing catalytic methods that directly functionalize the C-H bonds within the N,N-diethylpropargylamine molecule, offering new pathways for derivatization without the need for pre-functionalized starting materials. nih.gov

Asymmetric Synthesis: Creating chiral catalysts that can facilitate the enantioselective synthesis of complex molecules from propargylamine precursors, which is of paramount importance in the pharmaceutical industry.

The synthesis of substituted pyridines, pyrroles, and other heterocycles from propargylamine precursors is an active area of research. researchgate.net Applying these methodologies to N,N-diethylpropargylamine will provide access to a diverse library of new chemical entities for biological screening and materials science applications.

Advancements in Computational Modeling to Predict and Guide Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. In the context of propargylamine chemistry, computational modeling can provide deep insights into reaction mechanisms, catalyst behavior, and molecular properties, thereby guiding experimental design and accelerating the discovery of new synthetic methods.

Future research in this area will likely involve:

Mechanistic Elucidation: Using DFT calculations to map out the detailed energy profiles of catalytic cycles for the synthesis of N,N-diethylpropargylamine. This can help in identifying rate-determining steps and understanding the role of different components in the catalytic system, leading to the design of more efficient catalysts.

Catalyst Screening: Computationally screening libraries of potential catalysts to predict their activity and selectivity for specific transformations of N,N-diethylpropargylamine. This in silico approach can significantly reduce the experimental effort required to identify optimal catalysts.

Predicting Material Properties: Modeling the properties of polymers and other materials derived from N,N-diethylpropargylamine to predict their mechanical, thermal, and electronic characteristics. This can guide the design of new materials with desired functionalities.

A computational study on the decomposition of propylamine (B44156) has already demonstrated the power of DFT and other methods to understand reaction pathways and energy barriers. nih.govresearchgate.net Applying similar rigorous computational approaches to the reactions and derivatives of N,N-diethylpropargylamine will be a key driver of innovation.

Exploration of Interdisciplinary Research at the Interface of Chemical Synthesis and Engineering

The successful translation of novel chemical discoveries from the laboratory to industrial application requires a close collaboration between chemists and chemical engineers. The future of N,N-diethylpropargylamine chemistry will be significantly shaped by this interdisciplinary approach.

Key areas for collaborative research include:

Process Optimization and Scale-up: Chemical engineers can apply principles of reaction engineering to optimize the synthesis of N,N-diethylpropargylamine sulfate (B86663) on a large scale. This includes designing efficient reactor systems, optimizing reaction conditions (temperature, pressure, flow rates), and developing effective separation and purification processes.

Continuous Flow Chemistry: Moving from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Developing robust continuous flow methods for the synthesis of N,N-diethylpropargylamine and its derivatives is a promising area for future research.

Sustainable Manufacturing: An integrated approach between chemistry and engineering is crucial for developing sustainable manufacturing processes. This involves not only the use of green catalysts and solvents but also minimizing energy consumption and waste generation throughout the entire production process. A patent for the synthesis of N,N-diethylpropargylamine as an electroplating additive highlights the industrial relevance and the need for optimized, safe, and cost-effective production methods. google.com

By fostering a synergistic relationship between fundamental chemical synthesis and practical chemical engineering, the full potential of 2-Propyn-1-amine, N,N-diethyl-, sulfate as a valuable chemical building block can be realized.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Conditions Observed | Impact on Yield |

|---|---|---|

| Catalyst (SnCl₂) | 10 mol%, 70°C, DMSO | 75–85% |

| Solvent (Pyridine) | Reflux, 24 hrs | 60–70% |

| Quaternization | H₂SO₄ in EtOH, 0°C | >90% conversion |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| MS (EI) | m/z 127 (M⁺), 155 ([M+HSO₄⁻]⁻) | |

| ¹H NMR (D₂O) | δ 1.2 (t), δ 2.8 (q), δ 3.4 (s) | |

| IR | 2100 cm⁻¹ (C≡C), 3300 cm⁻¹ (≡C-H) |

Advanced: How does the sulfate counterion influence the compound’s stability and reactivity compared to hydrochloride salts?

Answer:

The sulfate ion (HSO₄⁻) increases aqueous solubility due to its high polarity but may reduce thermal stability compared to chloride salts. Key considerations:

- Hygroscopicity : Sulfate salts are more hygroscopic, requiring anhydrous storage .

- Reactivity in nucleophilic substitutions : The sulfate counterion stabilizes the ammonium cation, reducing nucleophilicity in SN2 reactions compared to chloride salts .

- Degradation pathways : Under acidic conditions, sulfate salts may release SO₄²⁻, which can act as a leaving group in elimination reactions.

Advanced: What computational methods predict the gas-phase basicity and proton affinity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

- Proton affinity : ~220 kcal/mol, comparable to tertiary aliphatic amines .

- Basicity trends : The diethylamino group enhances basicity compared to primary propargylamines. Experimental validation via ion cyclotron resonance (ICR) mass spectrometry aligns with computed values .

Data Contradiction: How can researchers resolve discrepancies in reported physicochemical properties (e.g., density, solubility) across literature sources?

Answer:

- Cross-validation : Compare data from authoritative sources (e.g., NIST , PubChem , Sigma-Aldrich ).

- Experimental replication : Measure density (reported range: 1.12–1.18 g/cm³) using a pycnometer and solubility in water (≥50 mg/mL at 25°C) via gravimetry .

- Batch variability : Assess purity via HPLC (≥97% by area) to rule out impurities affecting physical properties .

Advanced: What methodologies assess the risk of N-nitrosamine formation in this compound during API synthesis?

Answer:

- Risk evaluation : Use EMA/APIC questionnaires to screen for nitrosating agents (e.g., NOₓ, nitrites) and secondary amine precursors .

- Analytical detection : LC-MS/MS with a limit of detection (LOD) <10 ppb for nitrosamines like N-nitrosodiethylamine (NDEA) .

- Mitigation : Avoid nitrite-contaminated reagents and implement strict pH control (pH <3 inhibits nitrosation) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.